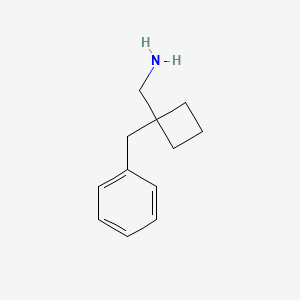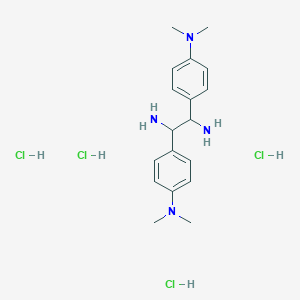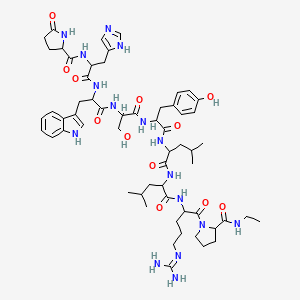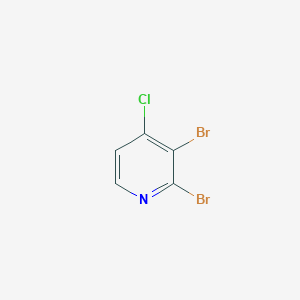
2,3-Dibromo-4-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4-chloropyridine est un dérivé de la pyridine halogénée. Les pyridines sont une classe de composés organiques aromatiques hétérocycliques caractérisés par une structure cyclique à six chaînons contenant un atome d'azote. La présence d'atomes de brome et de chlore dans le this compound en fait un intermédiaire précieux dans la synthèse organique, en particulier dans le développement de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques de spécialité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,3-Dibromo-4-chloropyridine implique généralement l'halogénation de dérivés de la pyridine. Une méthode courante est la bromation de la 4-chloropyridine en utilisant du brome ou un agent bromant tel que la N-bromosuccinimide (NBS) en présence d'un catalyseur ou dans des conditions de réaction spécifiques . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme à une température contrôlée pour assurer une bromation sélective aux positions 2 et 3.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant les sous-produits. Les réacteurs à écoulement continu et les systèmes automatisés sont souvent utilisés pour garantir la qualité de production constante et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,3-Dibromo-4-chloropyridine subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates dans des conditions appropriées.
Réactions de couplage : Il peut participer à des réactions de Suzuki-Miyaura et d'autres réactions de couplage croisé pour former des liaisons carbone-carbone.
Réactions de réduction : Le composé peut être réduit pour former du 2,3-dibromo-4-aminopyridine ou d'autres dérivés.
Réactifs et conditions courants
Nucléophiles : Amines, thiols, alcoolates.
Catalyseurs : Catalyseurs au palladium pour les réactions de couplage.
Solvants : Dichlorométhane, chloroforme, tétrahydrofurane (THF).
Principaux produits formés
- Pyridines substituées avec divers groupes fonctionnels.
- Produits couplés avec des groupes aryle ou alkyle.
- Dérivés réduits tels que le 2,3-dibromo-4-aminopyridine.
4. Applications de recherche scientifique
Le this compound est utilisé dans diverses applications de recherche scientifique :
Biologie : Dans le développement de molécules biologiquement actives et de candidats médicaments potentiels.
Industrie : Dans la production d'agrochimiques, de colorants et d'autres produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action du this compound dépend de son application spécifique et de la molécule cible.
Substitution électrophile : Les atomes de brome et de chlore peuvent être remplacés par des nucléophiles, conduisant à la formation de nouvelles liaisons chimiques.
Réactions de couplage croisé : Le composé peut former des liaisons carbone-carbone avec d'autres molécules organiques par le biais de réactions catalysées par le palladium.
Applications De Recherche Scientifique
2,3-Dibromo-4-chloropyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of biologically active molecules and potential drug candidates.
Medicine: As a building block in the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the production of agrochemicals, dyes, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-4-chloropyridine depends on its specific application and the target molecule
Electrophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Cross-Coupling Reactions: The compound can form carbon-carbon bonds with other organic molecules through palladium-catalyzed reactions.
Comparaison Avec Des Composés Similaires
Le 2,3-Dibromo-4-chloropyridine peut être comparé à d'autres pyridines halogénées telles que :
3,5-Dibromo-4-chloropyridine : Structure similaire, mais avec des atomes de brome à des positions différentes.
2,4-Dibromo-3-chloropyridine : Un autre isomère avec différentes positions d'halogènes.
2,3-Dichloro-4-bromopyridine : Contient des atomes de chlore au lieu du brome aux positions 2 et 3.
Le caractère unique du this compound réside dans son motif d'halogénation spécifique, qui confère une réactivité et des propriétés distinctes, le rendant adapté à des applications synthétiques spécifiques.
Propriétés
Formule moléculaire |
C5H2Br2ClN |
|---|---|
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
2,3-dibromo-4-chloropyridine |
InChI |
InChI=1S/C5H2Br2ClN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
Clé InChI |
GQHLHJLMDWGXSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


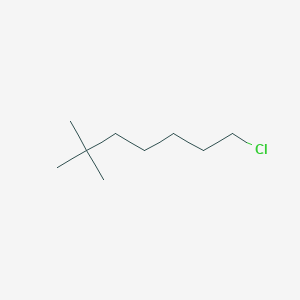
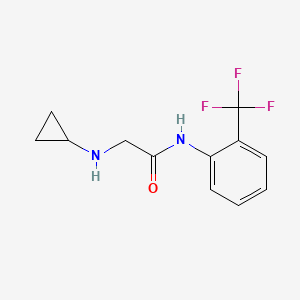
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)

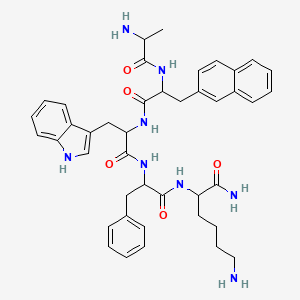
![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
amine](/img/structure/B12108554.png)
